molecular formula C13H16ClN7O4S B046070 Phenamil methanesulfonate CAS No. 1161-94-0

Phenamil methanesulfonate

Cat. No. B046070
CAS RN: 1161-94-0
M. Wt: 401.83 g/mol
InChI Key: MHPIZTURFVSLTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonate derivatives and related compounds involves a variety of chemical reactions. For instance, the electrophilic substitution reactions of indoles with aromatic aldehydes and ketones catalyzed by aminosulfonic acid under ultrasound irradiation are a method for synthesizing bis(indolyl)methanes, showcasing an innovative approach to bond formation (Li et al., 2006). Similarly, methanesulfonic acid catalyzes reactions leading to complex cyclic structures, as demonstrated in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates (Upadhyaya et al., 1997).

Molecular Structure Analysis

Molecular structure analyses of methanesulfonate compounds reveal detailed insights into their chemical nature. For example, the crystal structure analysis of bis(phenylsulfonyl)methane and dibromobis(phenylsulfonyl)methane shows the C-S bond lengths and offers insights into their molecular geometry (Glidewell et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonate derivatives are diverse. For instance, the direct sulfonation of methane to methanesulfonic acid in an electrochemical reactor without adding peroxide initiators showcases a novel approach to producing methanesulfonic acid (Britschgi et al., 2022). Additionally, the palladium-catalyzed nucleophilic substitution/C–H activation/aromatization cascade reaction for the synthesis of phenanthridines highlights the versatility of methanesulfonates in facilitating complex chemical transformations (Yang et al., 2017).

Physical Properties Analysis

The physicochemical properties of methanesulfonate salts, such as 1-butyl-3-methylimidazolium methanesulfonate, have been studied, revealing insights into their density, viscosity, surface tension, conductance, and more, which are essential for understanding their behavior in different environments (Paul & Panda, 2012).

Chemical Properties Analysis

The chemical properties of methanesulfonates, including their reactivity and catalytic abilities, have been explored in various studies. For instance, methanesulfonamide has been investigated as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its role in enhancing reaction rates and yields (Junttila & Hormi, 2009).

Scientific Research Applications

Application 1: Biomedical Research

  • Summary of the Application: Phenamil methanesulfonate is used in biomedical research due to its properties as an inducer of peroxisome proliferator-activated receptor γ (PPARγ) and inhibitor of diamine .
  • Methods of Application or Experimental Procedures: While the specific experimental procedures can vary depending on the research context, Phenamil methanesulfonate is typically applied to cell cultures in a laboratory setting .

Application 2: Enhanced Cellular Uptake

  • Summary of the Application: Phenamil methanesulfonate has been used in research studying its enhanced cellular uptake through inclusion complex with Histidine Functionalized β-Cyclodextrin .
  • Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and Histidine Functionalized β-Cyclodextrin .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

Application 3: Lateral Flagella Expression Research

  • Summary of the Application: Phenamil methanesulfonate has been used to test its effect on lateral flagella expression in Vibrio shilonii .
  • Methods of Application or Experimental Procedures: The specific methods of application involve applying Phenamil methanesulfonate to Vibrio shilonii cultures and observing any changes in lateral flagella expression .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

Application 4: Osteo/Odontoblastic Differentiation Research

  • Summary of the Application: Phenamil methanesulfonate has been used in nanoparticle preparation to test its effect on osteo/odontoblastic differentiation .
  • Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and testing its effect on osteo/odontoblastic differentiation .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

Application 5: Enhanced Cellular Uptake

  • Summary of the Application: Phenamil methanesulfonate has been used in research studying its enhanced cellular uptake through inclusion complex with Histidine Functionalized β-Cyclodextrin .
  • Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and Histidine Functionalized β-Cyclodextrin .
  • Results or Outcomes: The outcomes of this research are not specified in the available information .

Application 6: Soybean Mutagenesis

  • Summary of the Application: Phenamil methanesulfonate has been used in the development and phenotypic screening of an Ethyl Methane Sulfonate mutant population in soybean .
  • Methods of Application or Experimental Procedures: The specific methods of application involve treating soybean seeds with Ethyl Methane Sulfonate to induce mutation .
  • Results or Outcomes: The outcomes of this research include the identification of plants with increased amounts of total protein and total oil .

Future Directions

Phenamil methanesulfonate is used for the research of cystic fibrosis lung disease . It is also an intriguing small molecule to promote bone repair by strongly activating BMP signaling pathway . It holds therapeutic potential to treat pulmonary artery hypertension (PAH) and idiopathic PAH .

properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017614
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamil methanesulfonate

CAS RN

1161-94-0
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
KH Lee, CR Seo, JM Ku, H Lee, H Yoon, JH Lee… - Rsc Advances, 2015 - pubs.rsc.org
… To overcome this, we added the small molecule phenamil methanesulfonate (PM) to the alginate biocomposite. PM was used because it enhances bone development by stimulating the …
Number of citations: 9 pubs.rsc.org
Q Yang, T Defoirdt - Environmental microbiology, 2015 - Wiley Online Library
… harveyi BB120, we conducted the swimming assay on soft agar plates with phenamil methanesulfonate at a concentration of 50 μM. Phenamil methanesulfonate (Sigma-Aldrich) was …
S Jaques, YK Kim, LL McCarter - Proceedings of the …, 1999 - National Acad Sciences
… Phenamil methanesulfonate was … μM phenamil methanesulfonate as indicated in Table 1. All subsequent characterization was performed by using 40 μM phenamil methanesulfonate, …
Number of citations: 67 www.pnas.org
A Regassa, KW Park, WK Kim - Cell Biology International, 2016 - Wiley Online Library
… Phenamil methanesulfonate is an amiloride analog that irreversibly blocks amiloride-sensitive Na + channels. It has been noted that the adipogenic effect of phenamil is PPARγ …
Number of citations: 5 onlinelibrary.wiley.com
U Kalsoom, PN Nesterenko, B Paull - RSC advances, 2016 - pubs.rsc.org
3D printing technology is now frequently employed in many areas of research and development. However, a relatively narrow range of 3D printable materials with a limited spectrum of …
Number of citations: 275 pubs.rsc.org
T Ishida, R Ito, J Clark, NJ Matzke, Y Sowa… - Molecular …, 2019 - Wiley Online Library
… Jaques et al. selected for resistance to phenamil by selecting flagellar motors that were motile in the presence of 40 µM phenamil methanesulfonate, yet interestingly only observed a …
Number of citations: 17 onlinelibrary.wiley.com
CG Ponte, RCE Estrela, G Suarez-Kurtz - European journal of …, 2000 - Elsevier
Dichlorobenzamil, phenamil and other amiloride analogs (1–100 μM) elicit transient tension in rabbit skinned muscle fibers. Tension requires preloading of Ca 2+ into the sarcoplasmic …
Number of citations: 2 www.sciencedirect.com
HD Snell, EB Gonzales - Channels, 2016 - Taylor & Francis
… These compounds were phenamil methanesulfonate salt (catalog number P203), benzamil hydrochloride hydrate (catalog number B2417), 5-(N, N-Hexamethylene)amiloride (HMA) (…
Number of citations: 6 www.tandfonline.com
KW Park, H Waki, SP Choi, KM Park, P Tontonoz - Journal of lipid research, 2010 - ASBMB
We previously described the use of a cell-based screening approach to identify small molecules that regulate adipocyte differentiation. Here we identify the amiloride derivative …
Number of citations: 38 www.jlr.org
Y González, L Camarena… - Canadian journal of …, 2015 - cdnsciencepub.com
… Liquid cultures, obtained as described above, were supplemented, when indicated, with a final concentration of 50 μmol/L of phenamil methanesulfonate (Sigma P203-5MG); a 12.4 …
Number of citations: 4 cdnsciencepub.com

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